molecular formula C10H11BrN2OS B5102876 2-(1,3-benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide

Cat. No.: B5102876
M. Wt: 287.18 g/mol
InChI Key: LYISHULCHQRNSA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a methylacetamide group and a bromide ion. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide typically involves the reaction of 1,3-benzothiazole with N-methylacetamide in the presence of a brominating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazolium derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzothiazolium derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of enzymatic activity or modulation of receptor signaling pathways. The benzothiazole ring is known to interact with nucleophilic sites on proteins, which can result in the formation of covalent adducts and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 3-{2-[2-(Methylsulfanyl)-1-buten-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate

Uniqueness

2-(1,3-Benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylacetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-methylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.BrH/c1-11-10(13)6-12-7-14-9-5-3-2-4-8(9)12;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISHULCHQRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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